5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 5 with a 3-chlorophenylamino group and at position 4 with a carboxamide moiety linked to a 2-furylmethyl group. This structural framework is common in medicinal chemistry due to the triazole ring’s metabolic stability and capacity for hydrogen bonding, which enhances target binding .
Properties
IUPAC Name |
5-(3-chloroanilino)-N-(furan-2-ylmethyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-9-3-1-4-10(7-9)17-13-12(18-20-19-13)14(21)16-8-11-5-2-6-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMMNXPQBANFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Azides with Cyanoacetamides
The 1,2,3-triazole core is frequently constructed via cyclization reactions between azides and α-cyanoacetamides. In a representative procedure, an in situ-generated azide reacts with 2-cyano-N-(3-chlorophenyl)acetamide under microwave irradiation at 80°C for 1 hour, yielding the triazole ring system. This method leverages the reactivity of azides with nitriles, forming the triazole backbone while simultaneously introducing the 3-chlorophenylamino substituent. Key optimization parameters include:
- Azide Precursors : Benzyl azides or morpholine-derived azides (e.g., compound 30 in) are common, though aryl azides may require stabilization to prevent decomposition.
- Solvent Systems : Ethanol or dimethylformamide (DMF) enhances solubility of polar intermediates, while dichloromethane (DCM) is preferred for moisture-sensitive steps.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates triazole formation. For example, a cyclization reaction between 4-(morpholinomethyl)benzyl azide and ethyl cyanoacetate achieved 48% yield in 1 hour under microwave conditions. Comparable protocols could be adapted for the target compound by substituting ethyl cyanoacetate with 2-cyano-N-(3-chlorophenyl)acetamide and adjusting the azide to incorporate the furylmethyl group.
Formation of the Carboxamide Moiety
Direct Amidation Using Lewis Acid Catalysts
The N-(2-furylmethyl)carboxamide group is introduced via Lewis acid-catalyzed direct amidation. In a protocol for compound 58 , ZrCl₄ facilitated the reaction between a triazole ester and 3,5-dimethoxyaniline, achieving 77% yield after hydrochloride salt formation. Adapting this method:
Stepwise Amidation via Active Esters
Alternative approaches activate the carboxylic acid as a mixed carbonate or pentafluorophenyl ester. For instance, compound 14 was prepared by coupling a triazole carboxylic acid with 3-methoxyaniline using HATU as a coupling agent. While effective, this method requires stoichiometric coupling reagents and rigorous drying, increasing production costs.
Functionalization with the 2-Furylmethyl Group
Reductive Amination Approaches
The furylmethyl group is installed via reductive amination of furfural with a primary amine. In compound 30 , morpholine reacted with 4-(azidomethyl)benzaldehyde in the presence of sodium triacetoxyborohydride to form the benzylamine derivative. Adapting this:
- Condense furfural with ammonium acetate to form an imine.
- Reduce with NaBH₃CN or NaBH(OAc)₃ to yield furfurylamine.
- Alkylate the triazole nitrogen using furfuryl bromide under basic conditions.
Alkylation of Amines
Direct alkylation of the triazole’s secondary amine with 2-(bromomethyl)furan achieves moderate yields (40–60%). However, competing N-alkylation at multiple sites necessitates chromatographic purification, reducing scalability.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagent Selection
- Lewis Acids : ZrCl₄ outperforms AlCl₃ in direct amidations, minimizing ester hydrolysis.
- Bases : Finely ground NaOH (1.3 mmol) in ethanol improves cyclization yields by deprotonating intermediates.
Analytical Characterization
Spectroscopic Data Analysis
Purity Assessment Techniques
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities <0.5%.
- Melting Point : Consistent melting points (e.g., 215–217°C) indicate crystalline purity.
Challenges and Alternative Approaches
Overcoming Steric Hindrance
Bulky substituents (e.g., 3-chlorophenyl) slow reaction kinetics. Prolonged heating (48–72 hours) or elevated temperatures (100°C) mitigate this.
Recent Advances in Triazole Carboxamide Synthesis
Flow Chemistry Applications
Continuous-flow reactors improve heat transfer and reduce reaction times for cyclization steps, achieving >90% conversion in 10 minutes.
Green Chemistry Innovations
Ethanol-water mixtures replace DCM in extractions, reducing environmental impact without compromising yields.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Selected Triazole Carboxamides
Metabolic and Stability Considerations
- Metabolism: describes the phase I metabolism of CAI, a triazole carboxamide, which undergoes cleavage into triazole and benzophenone fragments.
- Solubility: The furylmethyl group in the target compound likely enhances hydrophilicity compared to lipophilic substituents like quinolinyl (3o) or bromophenyl (3r), which could influence oral bioavailability .
Table 2: Pharmacokinetic and Physicochemical Properties
Biological Activity
5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered interest for its potential biological activities. This compound features a triazole ring and is characterized by the presence of a chlorophenyl group and a furylmethyl group. Its chemical structure suggests various mechanisms of action that could be explored for therapeutic applications.
- IUPAC Name: 5-(3-chloroanilino)-N-(furan-2-ylmethyl)-2H-triazole-4-carboxamide
- CAS Number: 1105246-88-5
- Molecular Weight: 317.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, modulating their functions. The exact molecular targets can vary based on the biological context in which the compound is studied.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. In a comparative study, certain derivatives demonstrated antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of triazole derivatives against leukemia cell lines (e.g., MOLT-4 and K-562). The results indicated that some compounds induced morphological changes associated with apoptosis, including chromatin condensation and membrane blebbing .
Anti-inflammatory Activity
Triazole derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
Data Summary Table
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Huisgen 1,3-dipolar cycloaddition to form the triazole core, using azides and terminal alkynes under copper(I)-catalyzed conditions .
Subsequent functionalization : The 3-chlorophenylamino group is introduced via nucleophilic substitution, while the furylmethyl carboxamide moiety is attached through a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard. Reaction progress is monitored via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and confirmed by -NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (R-factor < 0.05) confirms bond lengths (e.g., C-N triazole bond: ~1.32 Å) and dihedral angles .
- Spectroscopy :
- -/-NMR: Aromatic protons (δ 6.8–8.2 ppm), triazole C-4 carbonyl (δ ~165 ppm).
- HRMS: Exact mass confirmed (e.g., [M+H] at m/z 362.08) .
- Elemental analysis : C, H, N content within ±0.3% of theoretical values .
Advanced: How can contradictory bioactivity data (e.g., IC50_{50}50 variability) across studies be resolved?
Answer:
- Orthogonal assays : Cross-validate using:
- Enzyme inhibition (e.g., kinase assays with ATP competition).
- Cell-based viability (MTT assay in multiple cancer lines, e.g., HepG2, MCF-7) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl analogs) to identify critical pharmacophores .
- Solubility correction : Account for DMSO vehicle effects (e.g., ≤0.1% v/v to avoid cytotoxicity artifacts) .
Advanced: What computational strategies are effective for predicting binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17). Key interactions include:
- Hydrogen bonding between the triazole carbonyl and Lys721.
- Hydrophobic packing of the 3-chlorophenyl group in the ATP-binding pocket .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Advanced: How to address low aqueous solubility in in vivo studies?
Answer:
- Formulation optimization :
- Use co-solvents (e.g., PEG-400/water mixtures) or surfactants (e.g., Tween-80).
- Prepare nanoparticles via solvent evaporation (PLGA polymer, particle size ~150 nm, PDI < 0.2) .
- Prodrug synthesis : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity, with enzymatic cleavage in vivo .
Basic: What are the key spectroscopic markers for distinguishing regioisomers of 1,2,3-triazole derivatives?
Answer:
- NMR :
- 1,4-disubstituted triazoles : C-5 proton appears as a singlet (δ ~7.8 ppm).
- 1,5-disubstituted triazoles : No proton at C-4; carbonyl carbon shifts to δ ~160 ppm .
- IR : Triazole C=N stretch at ~1550 cm, carboxamide C=O at ~1680 cm .
Advanced: What experimental design minimizes off-target effects in kinase inhibition studies?
Answer:
- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts (ΔT > 2°C) .
- CRISPR knockout : Validate using isogenic cell lines lacking the target kinase .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions : -20°C under argon, in amber vials (light-sensitive).
- Degradation markers : Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) for:
- Hydrolysis products (e.g., free carboxylic acid at RT ~2.5 min).
- Oxidation (e.g., sulfoxide formation under humid conditions) .
Advanced: How to interpret conflicting crystallographic data between SHELX and other refinement tools?
Answer:
- Validation metrics : Cross-check using:
- Alternative software : Refine with Olex2 or Phenix to compare residual density maps .
Advanced: What strategies improve yield in scale-up synthesis without compromising purity?
Answer:
- Flow chemistry : Continuous azide-alkyne cycloaddition reduces reaction time (residence time ~10 min, 80°C) .
- Catalyst optimization : Use CuI/TBTA (tris(benzyltriazolylmethyl)amine) for higher regioselectivity (1,4:1,5 ratio > 95:5) .
- Workup automation : Flash chromatography systems (e.g., Biotage Isolera) with UV-triggered fraction collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
